N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine
Overview
Description
N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of fluorine atoms in the structure often enhances the biological activity and metabolic stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-(trifluoromethyl)aniline and piperidine.
Reaction Conditions: The aniline derivative is reacted with piperidine under specific conditions, often involving a catalyst and a solvent. Common catalysts include palladium or copper-based catalysts, and solvents like dichloromethane or toluene are frequently used.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining safety standards. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving receptor binding and enzyme inhibition.
Industry: The compound may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidine: A closely related compound with similar structural features.
N-(3-Fluoro-2-(trifluoromethyl)-phenyl)morpholine: Another derivative with a morpholine ring instead of piperidine.
N-(3-Fluoro-2-(trifluoromethyl)-phenyl)ethylamine: A simpler amine derivative with similar functional groups.
Uniqueness
N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine is unique due to its specific combination of a piperidine ring and fluorinated phenyl group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-[3-fluoro-2-(trifluoromethyl)phenyl]piperidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4N2/c13-9-5-4-6-10(11(9)12(14,15)16)17-18-7-2-1-3-8-18/h4-6,17H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMCNKBXZYYOHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C(=CC=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196027 | |
Record name | 1-Piperidinamine, N-[3-fluoro-2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501196027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1713163-59-7 | |
Record name | 1-Piperidinamine, N-[3-fluoro-2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1713163-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinamine, N-[3-fluoro-2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501196027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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